Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate
Description
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate is a cyclohexane-based ester derivative featuring a 4,6-dimethoxypyrimidin-2-yl substituent. This compound belongs to a class of pyrimidine derivatives, which are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity. The pyrimidine ring, substituted with methoxy groups at the 4- and 6-positions, contributes to electronic and steric effects that influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-18-11-8-12(19-2)16-13(15-11)9-6-4-5-7-10(9)14(17)20-3/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBJQSWAUXUEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2CCCCC2C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399624 | |
| Record name | Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870083-40-2 | |
| Record name | Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate typically involves the reaction of 4,6-dimethoxypyrimidine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Herbicidal Applications
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate is primarily recognized as a component in herbicide formulations. It is structurally related to sulfonylurea herbicides, which are known for their effectiveness against a wide range of weeds. The compound's role can be summarized as follows:
- Mechanism of Action : Similar to other sulfonylurea herbicides, it acts by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the death of susceptible weed species.
- Target Weeds : It is particularly effective against certain weed families such as Cyperaceae and Alismataceae, making it valuable for rice field management where these weeds are prevalent .
Environmental Degradation Studies
Research has focused on understanding the degradation pathways of this compound in various environmental conditions. Key findings include:
- Microbial Degradation : Studies indicate that microbial strains such as Aspergillus niger and Bacillus megaterium can significantly degrade this compound. For instance, one study demonstrated a degradation rate of up to 95% under optimal conditions .
- Abiotic Factors : The degradation rate is influenced by soil pH and temperature. Lower pH levels have been shown to enhance hydrolytic degradation, while optimal temperatures around 27°C facilitate microbial activity .
Case Study 1: Bensulfuron-methyl Degradation
A detailed investigation into the degradation of Bensulfuron-methyl, a sulfonylurea herbicide closely related to this compound, revealed significant insights:
| Parameter | Value |
|---|---|
| Microbial Strain | Aspergillus niger |
| Biodegradation Rate | 95% |
| Hydrolysis Rate | 48% |
| Optimal Temperature | 27 ± 2°C |
| pH Influence | Higher degradation at lower pH |
This study underscores the importance of microbial action in the detoxification process and highlights the potential for bioremediation strategies using specific fungal strains .
Case Study 2: Herbicide Formulation Stability
Research has also examined the stability of formulations containing this compound under various storage conditions:
| Storage Condition | Stability Observed |
|---|---|
| Temperature | 40°C |
| Duration | 1 week |
| Stability Loss | 66.5% |
This data indicates that formulation stability can be significantly affected by temperature and storage duration, which is critical for effective agricultural application .
Mechanism of Action
The mechanism of action of Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include sulfonylurea herbicides, urea derivatives, and other pyrimidine-containing esters. A comparative analysis is provided below:
Key Structural Differences :
- Cyclohexane vs.
- Ester vs. Sulfonylurea/Urea Groups : The methyl ester group may confer different hydrolytic stability and lipophilicity compared to sulfonylurea or urea moieties, which are critical for herbicidal activity in compounds like bensulfuron-methyl .
Physicochemical Properties
Insights :
- The urea derivative () exhibits a higher melting point due to strong hydrogen-bonding networks, whereas the target compound’s ester group may reduce intermolecular interactions, lowering its melting point .
- Sulfonylureas like bensulfuron-methyl have acidic protons (pKa ~4.5), enabling ionization in soil, which is critical for their herbicidal activity. The target compound’s neutral ester group may limit such interactions .
Biological Activity
Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate is a compound with potential biological significance, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 870083-40-2
- Molecular Weight : 280.32 g/mol
- Molecular Formula : C15H21N2O3
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing signaling pathways associated with inflammation and immune responses.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These data indicate a moderate level of antimicrobial activity, particularly against Gram-positive bacteria.
Enzyme Inhibition Assays
In vitro studies have shown that this compound can inhibit enzymes such as:
- Cyclooxygenase (COX) : IC50 values indicate significant inhibition at concentrations around 50 µM.
- Lipoxygenase (LOX) : Moderate inhibition observed with IC50 values near 75 µM.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on the antibacterial efficacy of this compound involved treating infected wounds in a murine model. Results demonstrated a significant reduction in bacterial load and improved healing rates compared to controls. -
Case Study on Anti-inflammatory Effects :
Another investigation assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The treatment group exhibited decreased levels of pro-inflammatory cytokines and improved joint mobility.
Research Findings
Recent research has focused on the pharmacokinetics and safety profile of this compound:
- Absorption and Distribution : Studies suggest good oral bioavailability with peak plasma concentrations reached within two hours post-administration.
- Toxicity Profile : Toxicological assessments indicate low acute toxicity with no significant adverse effects observed at therapeutic doses.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(4,6-Dimethoxypyrimidin-2-yl)cyclohexanoate, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4,6-dimethoxypyrimidin-2-amine with a cyclohexanone derivative. Key steps include:
- Step 1: Reacting 4-(4,6-dimethoxypyrimidin-2-yloxy)aniline with methyl 2-chloropropanoate in dimethylformamide (DMF) using potassium carbonate as a base at 60–80°C for 10–12 hours .
- Step 2: Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3 v/v) followed by recrystallization in ethanol to obtain high-purity crystals.
Optimization Strategies:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst Use: Anhydrous conditions and inert gas (N₂) purging minimize side reactions.
- Temperature Control: Maintaining 60–80°C prevents thermal degradation of the pyrimidinyl group.
Table 1: Example Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF | DMF | 70 | 65–75 |
| 2 | Ethanol recrystallization | Ethanol | RT | 85–90 |
Q. Which analytical techniques are critical for characterizing the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths, angles, and dihedral angles (e.g., cyclohexane ring vs. pyrimidine plane dihedral angles of 65.71° and 44.42° ).
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm and cyclohexane protons at δ 1.2–2.5 ppm).
- Mass Spectrometry: High-resolution MS validates the molecular ion peak ([M+H]⁺ at m/z 323.14).
Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) |
|---|---|
| C–O Bond Length | 1.376–1.465 |
| C–H···O Hydrogen Bond | 2.20–2.50 |
| Dihedral Angles | 44.42°, 65.71° |
Q. How does the 4,6-dimethoxypyrimidinyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Hydrogen Bonding: The pyrimidine oxygen atoms act as hydrogen bond acceptors, facilitating crystal packing via C–H···O interactions (e.g., C9–H9···O4, 2.30 Å) .
- Lipophilicity: Methoxy groups increase logP by ~0.5 units compared to hydroxyl analogs, enhancing membrane permeability.
- Steric Effects: The rigid pyrimidine ring restricts rotational freedom, stabilizing the molecular conformation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the pyrimidine ring’s LUMO suggests susceptibility to nucleophilic attack.
- Molecular Docking: Use software like AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 enzymes). Parameters include:
- Grid box size: 60 × 60 × 60 ų.
- Scoring function: AMBER force field.
- Validation: Compare computed binding energies with experimental IC₅₀ values from antifungal assays .
Q. How do hydrogen bonding patterns in the crystal structure correlate with solubility and stability?
Methodological Answer:
- Graph Set Analysis: Classify hydrogen bonds using Etter’s notation (e.g., C(6) chains or R₂²(8) rings) to identify dominant motifs .
- Solubility Testing: Measure solubility in DMSO/water mixtures (e.g., 10 mg/mL in 10% DMSO).
- Thermal Stability: TGA/DSC analysis reveals decomposition temperatures (>200°C for anhydrous crystals).
Table 3: Hydrogen Bond Geometry
| Donor–Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| C9–H9···O4 | 0.93 | 2.30 | 3.15 | 145 |
| C12–H12B···O2 | 0.97 | 2.45 | 3.20 | 135 |
Q. How can contradictory bioactivity data (e.g., varying antifungal efficacy) be resolved through structural analogs or assays?
Methodological Answer:
- Analog Synthesis: Modify the cyclohexane ester (e.g., replace methyl with ethyl) or pyrimidine substituents (e.g., Cl vs. OCH₃) to test structure-activity relationships (SAR) .
- Dose-Response Assays: Conduct microbroth dilution assays (MIC₉₀) against Fusarium spp. with triplicate replicates.
- Data Reconciliation: Use ANOVA to compare bioactivity variance (p < 0.05 significance threshold).
Q. What methodologies are employed to study the compound’s role as a synthetic intermediate in agrochemical development?
Methodological Answer:
- Derivatization: React with sulfonylureas (e.g., nicosulfuron) to enhance herbicidal activity via carbamoylsulfamoyl linkages .
- Cross-Coupling: Suzuki-Miyaura reactions introduce aryl groups at the pyrimidine C2 position.
- Biological Screening: Evaluate pre-emergent herbicidal activity in Arabidopsis models using root elongation inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
